JF549, Maleimide TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

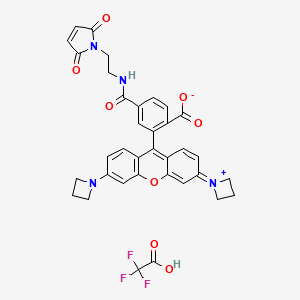

C35H29F3N4O8 |

|---|---|

Molecular Weight |

690.6 g/mol |

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H28N4O6.C2HF3O2/c38-29-9-10-30(39)37(29)16-11-34-32(40)20-3-6-23(33(41)42)26(17-20)31-24-7-4-21(35-12-1-13-35)18-27(24)43-28-19-22(5-8-25(28)31)36-14-2-15-36;3-2(4,5)1(6)7/h3-10,17-19H,1-2,11-16H2,(H-,34,40,41,42);(H,6,7) |

InChI Key |

UOOARLKDIKQOPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-].C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Contextualization Within Modern Chemical Biology and Bioimaging

The development of sophisticated imaging techniques has revolutionized our understanding of cellular function. In this context, JF549, Maleimide (B117702) TFA has emerged as a key player, particularly in the realm of super-resolution microscopy. rndsystems.comtocris.com This advanced imaging modality pushes beyond the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. researchgate.net The exceptional brightness and photostability of JF549 make it highly suitable for techniques such as dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy, in both live and fixed cells. rndsystems.comtocris.comtocris.com

The utility of JF549, Maleimide TFA in modern chemical biology stems from its design as a thiol-reactive probe. rndsystems.com The maleimide group facilitates the covalent labeling of cysteine residues on proteins, enabling researchers to tag and track specific proteins of interest within their native cellular environment. medchemexpress.com This targeted labeling approach is fundamental to studying protein localization, dynamics, and interactions, providing critical insights into their biological roles.

Foundational Principles of Fluorescent Probe Design and Application

Excitation and Emission Profiles

The spectral properties of a fluorophore are fundamental to its utility in fluorescence-based applications. The excitation and emission profiles of JF549 are key to its widespread adoption, offering a bright, stable signal that is well-suited for a variety of imaging modalities.

Spectral Properties and Wavelength Matching for Microscopy

In aqueous environments, such as phosphate-buffered saline (PBS), the JF549 fluorophore exhibits a maximum excitation wavelength (λ_abs) of approximately 549 nm and a maximum emission wavelength (λ_em) of around 571 nm. bio-techne.comtocris.comrndsystems.combio-techne.com These spectral characteristics place JF549 squarely in the yellow-orange region of the visible spectrum, making it an excellent match for common laser lines used in fluorescence microscopy, particularly the 561 nm laser. nih.gov The relatively small Stokes shift, the difference between the excitation and emission maxima, is a common feature of rhodamine-based dyes.

The compatibility of JF549's spectral profile with standard microscopy filter sets and light sources simplifies its integration into existing imaging setups. Its bright emission is suitable for a range of applications, including confocal microscopy, and super-resolution techniques like dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion) microscopy. bio-techne.comtocris.com

Fluorescence Quantum Yield and Extinction Coefficient in Diverse Media

The brightness of a fluorophore is a composite of its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting absorbed photons into emitted fluorescence (fluorescence quantum yield, Φ). JF549 is distinguished by its remarkably high values for both of these parameters.

In aqueous solutions, JF549 consistently demonstrates a high fluorescence quantum yield, typically around 0.88, and a large molar extinction coefficient of approximately 101,000 M⁻¹cm⁻¹. bio-techne.comtocris.comrndsystems.combio-techne.com This combination results in a fluorophore that is significantly brighter than many traditional dyes, such as tetramethylrhodamine (B1193902) (TMR). researchgate.net The replacement of the N,N-dimethylamino groups found in traditional rhodamines with four-membered azetidine (B1206935) rings in JF549 is a key structural modification that contributes to this enhanced brightness. nih.govnih.gov

While comprehensive data for JF549 across a wide range of organic solvents is not extensively published in a single source, studies on related rhodamine dyes show that photophysical properties can be solvent-dependent. For instance, the quantum yield of rhodamine dyes can be influenced by solvent polarity and viscosity. Generally, rhodamine dyes exhibit high quantum yields in rigid and non-polar environments, while the quantum yield may decrease in more polar and protic solvents due to various quenching mechanisms.

Table 1: Photophysical Properties of JF549 in Aqueous Solution

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λ_abs) | 549 nm | bio-techne.comtocris.comrndsystems.combio-techne.com |

| Emission Maximum (λ_em) | 571 nm | bio-techne.comtocris.comrndsystems.combio-techne.com |

| Quantum Yield (Φ) | 0.88 | bio-techne.comtocris.comrndsystems.combio-techne.com |

| Molar Extinction Coefficient (ε) | 101,000 M⁻¹cm⁻¹ | bio-techne.comtocris.comrndsystems.combio-techne.com |

| Lactone-Zwitterion Equilibrium Constant (K_L-Z) | 3.5 | bio-techne.comtocris.com |

Solvatochromic Behavior and Environmental Responsiveness

Solvatochromism refers to the change in a substance's color or spectral properties as a function of the solvent polarity. Rhodamine dyes, including JF549, exhibit notable solvatochromic behavior, which is intrinsically linked to an equilibrium between two distinct structural forms: a colorless, non-fluorescent lactone and a brightly fluorescent zwitterion.

Influence of Solvent Polarity on Emission Wavelength and Intensity

The equilibrium between the lactone and zwitterionic forms of rhodamine dyes is highly sensitive to the surrounding environment. nih.gov In polar solvents, the equilibrium shifts towards the open, fluorescent zwitterionic form, which is stabilized by interactions with the polar solvent molecules. Conversely, in non-polar environments, the closed, non-fluorescent lactone form is favored. nih.gov This property makes the fluorescence intensity of JF549 dependent on the polarity of its microenvironment.

The emission wavelength of rhodamine dyes can also exhibit a dependence on solvent polarity, a phenomenon described by the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. Generally, for rhodamine dyes, an increase in solvent polarity leads to a slight red-shift (bathochromic shift) in the emission spectrum. Studies on Rhodamine 6G, a related dye, have shown that the peak emission wavelength can shift from 568 nm in methanol (B129727) to 579 nm in the more polar dimethyl sulfoxide (B87167) (DMSO). nih.gov While specific data for JF549 across a broad range of solvents is limited, a comparable sensitivity to solvent polarity is expected. researchgate.net

Mechanisms of Fluorescence Quenching in Protic Environments

Protic solvents, which are capable of hydrogen bonding, can significantly influence the fluorescence of rhodamine dyes through several quenching mechanisms. One primary mechanism involves the stabilization of the non-fluorescent lactone form through hydrogen bonding interactions.

Furthermore, protic solvents can facilitate non-radiative decay pathways. For rhodamine B, studies have shown that in protic solvents like alcohols, the fluorescence lifetime and quantum yield decrease with increasing solvent polarity. This is attributed to a mechanism involving the formation of a twisted internal charge transfer (TICT) state, which provides an efficient non-radiative decay channel. The activation energy for the formation of this TICT state is dependent on the solvent polarity.

Another potential quenching mechanism in protic solvents is photoinduced electron transfer (PeT). For some rhodamine derivatives with specific substituents, the presence of unprotonated amino groups can lead to PeT quenching, a process that is often pH-dependent. nih.gov

Intramolecular Electronic Structure and Excited-State Dynamics

The superior photophysical properties of JF549 are a direct consequence of its unique intramolecular electronic structure and the resulting excited-state dynamics. The key innovation in the Janelia Fluor dyes is the incorporation of four-membered azetidine rings.

This structural modification plays a crucial role in suppressing the formation of a non-emissive twisted internal charge transfer (TICT) state, which is a major pathway for non-radiative decay in traditional rhodamine dyes like tetramethylrhodamine (TMR). researchgate.net In the excited state, the N,N-dialkylamino groups of TMR can twist, leading to a charge-separated TICT state that rapidly decays back to the ground state without emitting a photon. The rigid structure of the azetidine rings in JF549 sterically hinders this twisting motion, thereby inhibiting the formation of the TICT state and significantly increasing the fluorescence quantum yield. researchgate.netresearchgate.net

Upon photoexcitation, the JF549 molecule transitions from the ground state (S₀) to an excited singlet state (S₁). Due to the suppression of the TICT pathway, the molecule is more likely to relax back to the ground state via the emission of a photon (fluorescence), resulting in its characteristic high brightness. The excited-state lifetime of JF549 is on the order of nanoseconds, a typical timescale for fluorescent molecules. The primary electronic transition responsible for the strong absorption and emission is a π-π* transition localized on the xanthene core of the molecule. The substituents on the xanthene ring, including the azetidine groups, modulate the energy levels of the molecular orbitals, thereby fine-tuning the excitation and emission wavelengths.

Role of Donor-Acceptor Moieties in Fluorescence Generation

The remarkable fluorescence of the JF549 fluorophore is fundamentally rooted in its molecular architecture, which is engineered as a sophisticated donor-acceptor system. smolecule.com This class of fluorophores typically incorporates an electron-donating moiety and an electron-accepting moiety, connected by a conjugated π-system. nih.gov This arrangement facilitates a process known as intramolecular charge transfer (ICT), which is crucial for fluorescence. nih.gov

In the case of JF549, the core structure is a xanthene scaffold. The introduction of azetidine groups acts to optimize the donor-acceptor properties of the molecule. smolecule.com These four-membered nitrogen-containing rings enhance the electron-donating strength of the aniline (B41778) nitrogen atoms. This strategic substitution significantly boosts the fluorescence quantum yield and the extinction coefficient, contributing to the exceptional brightness of JF549 compared to traditional rhodamine dyes like tetramethylrhodamine (TMR). janelia.orgsmolecule.comresearchgate.net The result is a highly efficient system for absorbing and emitting light.

Photoinduced Electron Transfer (PET) Effects

Photoinduced electron transfer (PET), also known as photo-induced electron transfer (PeT), is a critical process that can influence the fluorescence output of a fluorophore. rsc.orgyoutube.com In a typical PET-based system, a fluorophore is connected to a separate quenching moiety through a spacer. almacgroup.com Upon excitation, an electron can be transferred from the quencher to the excited fluorophore, causing non-radiative relaxation and thus quenching the fluorescence. nih.gov

While PET is a general mechanism for modulating fluorescence, in the context of JF549, its high quantum yield of 0.88 suggests that non-radiative decay pathways like PET are minimized in its fluorescent state. bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.com The rigidified xanthene structure and the specific electronic properties of the azetidinyl substituents are designed to suppress the formation of non-emissive states, such as twisted internal charge transfer (TICT) states, which can be a competing de-excitation pathway in some rhodamines. researchgate.net However, the principles of PET are relevant in broader applications involving JF549. For instance, the phenomenon of proximity-assisted photoactivation (PAPA) has been observed where the excitation of a "sender" fluorophore like JF549 can reactivate a nearby "receiver" fluorophore from a dark state, a process mechanistically related to electron transfer. nih.gov

Conformation-Dependent Fluorescence Modulation

The fluorescence of rhodamine dyes, including JF549, is not static but is dynamically controlled by the molecule's conformation, particularly in aqueous solutions. This modulation is primarily governed by an equilibrium between two distinct chemical forms.

Lactone-Zwitterion Equilibrium and its Impact on Optical Output

The JF549 fluorophore exists in a dynamic equilibrium between a colorless, non-fluorescent lactone form and a brightly fluorescent, colored zwitterionic form. nih.govresearchgate.netbiorxiv.org The position of this equilibrium, quantified by the lactone-zwitterion equilibrium constant (KL-Z), is a critical determinant of the dye's performance in imaging applications. researchgate.netbiorxiv.org

Lactone Form: In this state, the molecule adopts a closed, spirocyclic structure. This form is nonpolar and lipophilic, which allows it to readily cross cell membranes. researchgate.netnih.gov However, it is non-fluorescent.

Zwitterionic Form: In the open, zwitterionic form, the molecule is charged and highly fluorescent. This is the state responsible for the bright emission observed in fluorescence microscopy. nih.gov

For JF549, the equilibrium constant (KL-Z) is reported to be 3.5, indicating that in aqueous environments, the fluorescent zwitterionic form is favored. bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.com This high equilibrium constant is a key reason for JF549's utility as a bright and reliable label. researchgate.net The ability to tune this equilibrium through chemical modifications is a powerful strategy for developing fluorogenic probes—dyes that are initially in the non-fluorescent lactone state and become fluorescent upon binding to a target, a change in their local environment, or a specific chemical reaction. nih.govresearchgate.net The strategic design of the azetidine substituents in JF549 ensures that the equilibrium favors the "on" state, maximizing its optical output for high-performance imaging. nih.gov

Photophysical Properties of JF549

This table summarizes the key photophysical data for the JF549 fluorophore.

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | 549 nm | bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.commedchemexpress.comfluorofinder.com |

| Emission Maximum (λem) | 571 nm | bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.commedchemexpress.comfluorofinder.com |

| Molar Extinction Coefficient (ε) | 101,000 M-1cm-1 | bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.comnih.govfluorofinder.com |

| Fluorescence Quantum Yield (Φ) | 0.88 | bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.comnih.govfluorofinder.com |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 3.5 | bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.com |

| A280 Correction Factor | 0.169 | bio-techne.combio-techne.comrndsystems.comtocris.comrndsystems.com |

Maleimide Moiety in Targeted Bioconjugation Strategies

Influence of Maleimide (B117702) Conjugation on Probe Performance

Assessment of Conjugation Efficiency and Bioconjugate Fluorescence

Evaluating the success of the conjugation process is critical for reliable experimental results. Several methods can be employed to assess conjugation efficiency and the fluorescence of the resulting bioconjugates. Spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy, are commonly used to quantify the amount of dye incorporated and the fluorescence intensity of the labeled peptide creative-peptides.comscielo.brnih.govwiley.com. Chromatography, such as High-Performance Liquid Chromatography (HPLC), can also be used to separate and quantify the conjugated product from unreacted dye and peptide jove.combocsci.com.

Table 1: Key Photophysical Properties of JF549 Dye

| Property | Value | Unit |

| Excitation Maximum (λex) | 549 | nm |

| Emission Maximum (λem) | 571 | nm |

| Quantum Yield (Φ) | 0.88 | - |

| Extinction Coefficient (ε) | 101,000 | M⁻¹cm⁻¹ |

| Molar Weight | 690.63 | g/mol |

| Solubility | Soluble to 100 mM in DMSO | - |

| Purity | ≥90% | - |

Data sourced from product specifications and scientific literature.

Strategies to Mitigate Solvent Quenching in Aqueous Bioconjugates

A common challenge with fluorescent probes in aqueous biological environments is solvent quenching, where interactions with water molecules or other components of the buffer can reduce fluorescence intensity ucanr.edubham.ac.ukbham.ac.ukresearchgate.netnih.govrsc.orgatto-tec.com. This phenomenon can arise from various mechanisms, including dynamic (collisional) quenching, static quenching, and self-quenching due to dye aggregation researchgate.netatto-tec.com.

To mitigate solvent quenching and enhance the fluorescence of JF549-labeled peptides in aqueous solutions, several strategies can be employed:

Optimizing Buffer Conditions: Maintaining an appropriate pH (typically 7-7.5 for maleimide reactions) and avoiding thiols in the buffer can help ensure conjugation stability tocris.com.

Dye Design: The inherent structure of the JF549 dye, with its azetidine-containing rhodamine core, is designed to improve brightness and photostability bham.ac.uk. Further modifications to dye structures, such as incorporating charged moieties or altering their electronic properties, can reduce dye-to-dye interactions and minimize aggregation-induced quenching researchgate.netnih.gov.

Labeling Site and Density: The position of the dye on the peptide and the number of dye molecules per peptide can influence fluorescence. Minimizing dye aggregation by controlling labeling density or incorporating the dye deeper within a larger biomolecule (if applicable) can help preserve fluorescence altabioscience.combham.ac.ukresearchgate.net.

Additives: In some cases, specific additives or surfactants might be explored to improve dye solubility and reduce quenching, although their compatibility with the specific peptide and assay must be carefully evaluated rsc.org.

By understanding and applying these strategies, researchers can maximize the signal output and reliability of JF549, Maleimide TFA-labeled peptides in their biochemical assays and imaging studies.

Role of Trifluoroacetic Acid Tfa in Compound Preparation and Utility

Application in Synthetic Chemistry and Purification Methodologies

TFA's unique properties, including its strong acidity, volatility, and miscibility with many organic solvents, make it an indispensable tool in modern synthetic and purification workflows, particularly those involving peptides and other sensitive biomolecules to which a maleimide (B117702) functional group might be attached for labeling studies with dyes like JF549.

Function as a Cleavage Reagent in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support. TFA is a central player in the final and critical step of this process: the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. opnme.comopnme.com

In the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, once the peptide chain is fully assembled, a "cleavage cocktail" with a high concentration of TFA is employed. thermofisher.com This strong acidic environment protonates and breaks the bond linking the peptide to the solid support, releasing it into solution. Simultaneously, TFA cleaves various protecting groups from the amino acid side chains, such as the tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) groups, which are designed to be stable during the synthesis but labile to strong acid upon its completion. fiveable.menih.gov

The effectiveness of TFA as a cleavage reagent is due to its ability to facilitate the removal of these protecting groups through a "push-pull" mechanism in the presence of scavengers. jst.go.jp These scavengers, such as water, thioanisole, and triisopropylsilane (TIPS), are added to the TFA cleavage mixture to trap the highly reactive carbocations generated during the deprotection process, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine. wpmucdn.comnih.gov The choice of scavengers and the precise composition of the TFA cocktail are tailored to the specific amino acid sequence of the peptide. thermofisher.comwpmucdn.com

Use in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following cleavage from the solid support, the crude peptide mixture, which includes the desired product as well as truncated and modified sequences, requires purification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for this purpose, and TFA plays a crucial role as a mobile phase additive. nih.govresearchgate.net

The concentration of TFA in the mobile phase can be optimized to achieve the best separation. For many peptides, a concentration of 0.1% TFA is standard. researchgate.netchromatographyonline.com However, for peptides with multiple positive charges, higher concentrations of TFA (0.2-0.25%) may be necessary to achieve optimal resolution. nih.govresearchgate.net The hydrophobicity of the ion-pairing reagent also influences peptide retention, with more hydrophobic perfluorinated acids leading to longer retention times. nih.govnih.gov

| Parameter | Typical Value | Effect on RP-HPLC |

| TFA Concentration | 0.05% - 0.25% | Affects peptide retention and peak resolution. nih.govresearchgate.net |

| Mobile Phase pH | ~2 | Ensures protonation of acidic and basic groups on the peptide. sepscience.com |

| Ion-Pairing | Forms ion pairs with positively charged residues. | Increases peptide hydrophobicity and retention on the column. researchgate.net |

Catalytic and Solvent Properties in Chemical Ligation Reactions

In addition to its roles in synthesis and purification, TFA has emerged as a powerful solvent and catalyst for chemical ligation reactions, a key strategy for assembling larger proteins from smaller synthetic peptide fragments. nih.govresearchgate.net A significant challenge in chemical ligation is the poor solubility of some peptide segments in the aqueous buffers typically used for these reactions. nih.gov

Recent research has demonstrated that TFA can serve as an effective solvent for ligating even very hydrophobic or aggregation-prone peptide segments. nih.govresearchgate.net Its ability to dissolve virtually all peptides and disrupt the formation of secondary structures or aggregates that can hinder reactivity makes it a valuable tool for overcoming these solubility challenges. nih.gov An enhanced native chemical ligation strategy has been developed that utilizes TFA as the solvent for the conjugation of a peptide thioester with another peptide containing a dithiol functionality, leading to the formation of a native amide bond after subsequent treatment. nih.gov This approach expands the scope of chemical protein synthesis to include challenging targets that were previously difficult to access. nih.govresearchgate.net

Analytical Considerations of TFA in Research Material Characterization

While TFA is indispensable for the synthesis and purification of compounds like JF549, Maleimide, its presence in the final product can have significant implications for subsequent experiments and characterization. Therefore, the determination of residual TFA and an understanding of its effects as a counter-ion are critical aspects of quality control.

Methods for Residual TFA Determination and Quality Control

Following purification and lyophilization, residual TFA often remains in the peptide preparation as a counter-ion to the positively charged amino groups. genscript.comgenscript.com The amount of this residual TFA can vary and may need to be quantified to determine the net peptide content accurately. pepdd.com Several analytical techniques are available for the determination of residual TFA.

Ion chromatography (IC) is a sensitive and straightforward method for quantifying TFA and other anions in peptide samples. thermofisher.comlcms.cznih.gov This technique separates ions based on their affinity for an ion-exchange stationary phase, allowing for the accurate measurement of TFA levels. thermofisher.com Other methods that have been used for TFA determination include gas chromatography (GC), GC-mass spectrometry, and reverse-phase HPLC. pepdd.com Spectrophotometry and ion-exchange chromatography are often preferred due to their sensitivity and potential for automation. pepdd.com For quality control purposes, it is essential to have a reliable method to verify the removal of TFA, especially for peptides intended for biological studies. pepdd.comthermofisher.com

| Analytical Method | Principle | Advantages |

| Ion Chromatography (IC) | Separation of ions on an ion-exchange column followed by conductivity detection. thermofisher.comnih.gov | Sensitive, simple, and can be automated. pepdd.comthermofisher.com |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Can be used for TFA quantification. pepdd.com |

| Reverse-Phase HPLC | Separation based on hydrophobicity. | Can be adapted for TFA analysis. pepdd.com |

| Spectrophotometry | Measurement of light absorption. | Sensitive and simple. pepdd.com |

In some cases, it is necessary to remove or exchange the TFA counter-ion for a more biologically compatible one, such as acetate or chloride. genscript.compeptide.com This can be achieved through repeated lyophilization from a solution containing the desired acid (e.g., HCl) or by using ion-exchange chromatography. mdpi.compeptide.com

Implications of Counter-Ion Presence on Experimental Outcomes

The presence of TFA as a counter-ion can significantly impact the outcome of biological assays and the physicochemical characterization of peptides. nih.govgenscript.comnih.gov Therefore, it is crucial to consider these potential effects when working with TFA salts of peptides.

Biological Effects: Residual TFA can exhibit direct biological activity, which can interfere with the interpretation of experimental results. genscript.com For instance, TFA has been shown to inhibit cell growth in some assays, while in others, it can stimulate cell proliferation. genscript.comgenscript.com It can also act as an allosteric modulator of certain receptors and has been implicated in eliciting antibody responses in vivo. nih.govgenscript.com These unpredictable effects underscore the importance of either removing TFA or using a different salt form for sensitive biological experiments. genscript.com

Advanced Academic Research Applications of Jf549, Maleimide Tfa Conjugates

High-Resolution Microscopy and Imaging Techniques

The outstanding brightness and photostability of JF549 have made it a preferred label for various high-resolution imaging modalities. nih.gov Its cell-permeable nature further extends its utility to live-cell imaging experiments. tocris.combio-techne.comrndsystems.com

Confocal Laser Scanning Microscopy for Cellular Structures

JF549, Maleimide (B117702) TFA is well-suited for confocal laser scanning microscopy, a technique that provides high-quality optical sections through fluorescently labeled specimens. When conjugated to antibodies or other targeting moieties, JF549 allows for the clear visualization of specific cellular structures. For instance, its application in imaging the distribution of proteins within the complex environment of cardiac tissue has been demonstrated. rndsystems.com The dye's excitation maximum at 549 nm is efficiently excited by common laser lines, such as the 532 nm laser, making it broadly accessible for this application. tocris.comrndsystems.com

Super-Resolution Microscopy Modalities (e.g., dSTORM, STED)

A significant advantage of JF549 is its compatibility with super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light to achieve nanoscale resolution. bio-techne.com JF549 is particularly effective for both direct stochastic optical reconstruction microscopy (dSTORM) and stimulated emission depletion (STED) microscopy. tocris.combio-techne.comrndsystems.com

In dSTORM, the spontaneous photoswitching of JF549 allows for the localization of individual molecules, enabling the reconstruction of images with a resolution far superior to conventional microscopy. rndsystems.comtocris.com This has been successfully applied to visualize the intricate structure of the sarcoplasmic reticulum in cardiac tissue sections. tocris.com For STED microscopy, the dye's properties allow for the selective de-excitation of fluorophores at the periphery of the focal spot, resulting in a smaller effective point spread function and enhanced image resolution. bio-techne.com The development of photoactivatable (PA) versions of JF549 further expands its use in techniques like photoactivated localization microscopy (PALM). bio-techne.comtocris.com

Single-Molecule Imaging and Tracking in Live Systems

The high quantum yield and photostability of JF549 make it an exceptional label for single-molecule imaging and tracking in living cells. nih.gov These experiments demand bright, long-lasting fluorophores to detect and follow the movement of individual molecules over time. The cell-permeable nature of JF549, Maleimide TFA allows for the labeling of intracellular proteins for such studies. tocris.combio-techne.comrndsystems.com Researchers have utilized JF549 to track single proteins, providing insights into their diffusion, localization, and interactions within the cellular context. nih.gov

Quantitative Analysis of Protein Dynamics and Localization

By conjugating this compound to specific proteins, researchers can quantitatively analyze their dynamics and localization. The brightness of the dye facilitates the detection and measurement of fluorescence intensity, which can be correlated with protein concentration and distribution. This enables the study of dynamic processes such as protein trafficking, recruitment to specific cellular compartments, and changes in localization in response to cellular signals.

Table 1: Photophysical and Technical Properties of this compound

| Property | Value | Source |

| Excitation Maximum (λabs) | 549 nm | tocris.combio-techne.comrndsystems.com |

| Emission Maximum (λem) | 571 nm | tocris.combio-techne.comrndsystems.com |

| Molar Extinction Coefficient (ε) | 101,000 M⁻¹cm⁻¹ | tocris.combio-techne.comrndsystems.com |

| Quantum Yield (Φ) | 0.88 | tocris.combio-techne.comrndsystems.com |

| Reactive Group | Maleimide | tocris.combio-techne.comrndsystems.com |

| Reactivity | Thiols (e.g., Cysteine) | tocris.combio-techne.comrndsystems.com |

| Cell Permeable | Yes | tocris.combio-techne.comrndsystems.com |

Probing Molecular Interactions and Cellular Processes

The ability to specifically label proteins with this compound provides a powerful method for investigating complex cellular processes, including molecular interactions.

Investigation of Protein-Protein and Protein-Nucleic Acid Interactions

The maleimide functional group is a key tool for attaching fluorescent probes like JF549 to proteins, which is fundamental for studying protein-protein or protein-nucleic acid interactions using biophysical methods like fluorescence resonance energy transfer (FRET). nih.gov

A novel application for JF549 in studying protein-protein interactions is through a phenomenon called proximity-assisted photoactivation (PAPA). nih.gov In this technique, JF549 acts as a "sender" fluorophore. When excited, it can reactivate a nearby "receiver" fluorophore (like JFX650) that is in a dark state. nih.gov This reactivation is dependent on the proximity of the two fluorophores, thus providing a direct readout of molecular interaction. nih.gov For example, the rapamycin-inducible interaction between the proteins FRB and FKBP has been successfully detected in live cells by labeling them with JF549 and a suitable receiver dye, respectively. nih.gov

While direct studies citing this compound for protein-nucleic acid interaction investigations are less common, the underlying principles of fluorescence labeling are applicable. Maleimide chemistry allows for the site-specific labeling of proteins that are known to bind to DNA or RNA. nih.gov By monitoring changes in the fluorescence properties of the attached JF549 upon binding to nucleic acids—such as changes in intensity, lifetime, or anisotropy—researchers can infer binding events and stoichiometry. This approach is analogous to studies that have used other fluorophores to investigate the binding of peptides to DNA. nih.gov

Elucidation of Enzyme Mechanism and Active Site Monitoring

The specific conjugation of this compound to enzymatic components provides a powerful method for dissecting complex biochemical processes. By labeling specific subunits or substrates, researchers can monitor conformational changes, binding events, and the kinetics of enzymatic reactions in real-time.

A notable application is in the study of transcription, the process by which RNA polymerase (RNAP) synthesizes RNA from a DNA template. In one study, researchers utilized JF549-maleimide to label initiator fMet-tRNAfMet. This allowed for the tracking of single RNAP enzymes as they transcribed DNA, both in the presence and absence of a coupled ribosome. Through single-molecule fluorescence detection, the presence of the JF549-labeled tRNA confirmed the formation of a transcription-translation complex (TTC). This experimental setup revealed that a trailing ribosome can significantly accelerate the transcription rate of RNAP, nearly doubling its speed. However, this increase in speed was found to come at the cost of decreased transcript fidelity, as the ribosome-induced force and allosteric changes in RNAP led to a higher rate of misincorporation of nucleotides.

| Experimental Condition | Overall Transcription Rate (Half-Maximal Arrival Time) | Finding |

| Uncoupled RNAP (-coupling) | 173 ± 11 s | Baseline transcription speed. |

| RNAP coupled to Ribosome (+coupling) | 104 ± 10 s | ~1.7-fold increase in transcription speed. |

This table summarizes the effect of ribosome coupling on the transcription rate of RNA polymerase, as determined by tracking JF549-labeled complexes.

Studies on Chromatin Dynamics and Transcription Factor Binding

Understanding how transcription factors (TFs) access their target DNA sequences within the tightly packed structure of chromatin is a central question in molecular biology. This compound has been instrumental in developing assays to probe these interactions at the single-molecule level.

In a key study, researchers investigated how two different basic helix-loop-helix (bHLH) transcription factors, MYC-MAX and CLOCK-BMAL1, engage with their target E-box sequences on nucleosomes. To visualize these proteins, JF549-maleimide was conjugated to SpyCatcher, which was then attached to the TFs. By reconstituting chromatin and adding the fluorescently labeled TFs, the researchers could use techniques like chromatin immunoprecipitation with sequencing (ChIP-seq) to map binding sites. The findings showed that both MYC-MAX and CLOCK-BMAL1 preferentially bind to E-boxes located near the entry and exit points of DNA on the nucleosome. The study revealed that the TFs actively trigger the release of DNA from the histone core to gain access, and that the specific positioning of the E-box on the nucleosome determines the affinity and nature of the interaction.

| Transcription Factor Studied | Key Finding |

| MYC-MAX | Binds preferentially to nucleosomal entry-exit sites and can interact with histones H2B and H3 at internal sites. |

| CLOCK-BMAL1 | Binds to E-boxes near nucleosome ends, with its PAS dimerization domains engaging the histone octamer. |

This table outlines the transcription factors studied using JF549-maleimide labeling and their observed binding characteristics on chromatin.

Analysis of Synaptic Vesicle Recycling and Neuronal Function

The intricate processes governing neuronal communication, such as the release and recycling of synaptic vesicles (SVs), require advanced imaging techniques to be visualized. This compound, often used in conjunction with self-labeling tags like the HaloTag or SNAP-tag, enables the long-term tracking of specific synaptic proteins.

Research into the organization of SVs within synaptic boutons has utilized JF549 to track the protein synapsin 1, which is crucial for clustering SVs. In a 2023 study, HaloTag-fused synapsin 1 was labeled with JF549 (Halo7(JF549)-synapsin 1) to perform ultrafast single-molecule tracking in reconstituted SV/synapsin condensates and in living neurons. nih.gov The experiments revealed that synapsin 1 and SVs form liquid-like condensates that confine the vesicles while still allowing them to be highly mobile. nih.gov The presence of SVs was found to modulate the dynamics of synapsin 1 within these condensates, increasing the proportion of time the protein spent in a slower-moving state, which suggests direct interaction. nih.gov These findings demonstrate that synapsin 1 condensation is a key mechanism for ensuring both the reliable confinement and the necessary motility of SVs at the synapse. nih.gov

Development of Environment-Responsive and "Turn-on" Probes

The fluorescence of Janelia Fluor dyes, including JF549, is based on a tunable equilibrium between a non-fluorescent lactone form and a highly fluorescent zwitterionic form. tocris.comrndsystems.com This chemical property is the foundation for creating environment-responsive and "turn-on" fluorescent probes, where the fluorescence is switched on in response to a specific biological event or change in the local environment.

Design of Fluorogenic Systems for Stimuli-Responsive Detection

A common strategy for creating "turn-on" probes involves quenching the fluorescence of a dye until a specific reaction occurs. The conjugation of a fluorophore to a maleimide group can quench fluorescence, a phenomenon that is reversed when the maleimide's π-system is disrupted by reacting with a thiol. nih.gov This makes maleimide-dye conjugates, in principle, suitable as fluorogenic probes for detecting free thiol groups, such as those on cysteine residues of proteins. Upon conjugation, the fluorescence intensity increases significantly. While this principle is well-established, specific research detailing a "turn-on" system designed around this compound for a particular stimulus is not extensively documented in publicly available literature. However, the inherent properties of the dye make it a prime candidate for such applications. nih.gov

Utilization of Solvatofluorochromism for Microenvironment Sensing

Solvatofluorochromism is the phenomenon where a dye's fluorescence emission spectrum shifts depending on the polarity of its solvent environment. This property can be exploited to sense changes in the microenvironment, such as the polarity of a protein's binding pocket. Studies on the parent rhodamine scaffold of JF549 show that its spectral properties can be sensitive to solvent polarity. nih.gov This suggests that JF549-maleimide conjugates could potentially be used to report on the local environment of the cysteine residue to which they are attached. For example, a shift in the emission wavelength could indicate a conformational change in the protein that alters the polarity of the dye's immediate surroundings. Detailed studies specifically characterizing the solvatofluorochromic shifts of this compound and applying it to microenvironment sensing are an active area of research.

Material Science and Polymer Conjugation

The maleimide group is a valuable tool in material science for creating functionalized polymers and hydrogels through thiol-maleimide "click" chemistry. This reaction is highly specific and efficient, allowing for the stable conjugation of molecules to a polymer backbone.

This approach has been used to create advanced biomaterials, such as functionalized hydrogels for three-dimensional (3D) cell culture. In one study, hyaluronic acid (HA), a major component of the extracellular matrix, was functionalized with maleimide groups (HA-Mal). nih.gov This allowed for the covalent attachment of thiol-containing peptides, such as the cell-adhesion motif RGD (arginine-glycine-aspartic acid). nih.gov While this study did not specifically use JF549, it demonstrates the powerful utility of the maleimide group in creating materials where fluorescent probes like JF549-maleimide could be incorporated to study cell-matrix interactions or to track the material itself. nih.gov Similarly, maleimide-functionalized conjugated polymer nanoparticles (CPNs) have been developed for highly sensitive fluorescence analysis, where the maleimide group is used for covalent linkage to thiol-containing oligonucleotides or antibodies. sigmaaldrich.com The high brightness of dyes like JF549 makes its maleimide derivative an attractive candidate for incorporation into such advanced materials for imaging and sensing applications.

Application in Functionalizing Polymeric Systems

The functionalization of synthetic polymers with fluorescent dyes like this compound is a critical step for visualizing and understanding their behavior in various environments. This process typically involves the strategic incorporation of thiol groups into the polymer structure, which then serve as specific attachment points for the maleimide-activated dye.

One common strategy involves the synthesis of block copolymers, such as poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA), with a terminal thiol group. rsc.org The hydrophilic PEG block provides aqueous solubility and biocompatibility, while the hydrophobic PLGA block can encapsulate other molecules or form the core of self-assembled nanostructures. By reacting these thiol-terminated polymers with this compound, researchers can create fluorescently labeled polymers where the dye's location on the polymer chain is precisely controlled. This site-specific labeling is crucial for accurately tracking the polymer's fate and interactions.

The conjugation reaction is highly efficient and specific, proceeding readily under mild conditions, which preserves the integrity of both the polymer and the dye. nih.gov The resulting thioether bond is stable, ensuring that the fluorescent label remains attached to the polymer throughout the duration of the experiment. nih.gov This robust labeling strategy allows for the creation of a diverse library of fluorescently tagged polymers with varying architectures and chemical compositions, tailored for specific research questions.

| Property | Value | Reference |

| Excitation Maximum (λex) | 549 nm | tocris.com |

| Emission Maximum (λem) | 571 nm | tocris.com |

| Reactive Group | Maleimide | tocris.com |

| Reactivity | Thiols | tocris.com |

This interactive table summarizes the key properties of this compound relevant to its use in polymer functionalization.

Monitoring Polymer Assembly and Nanoparticle Morphology

Once functionalized with this compound, polymeric systems can be studied in unprecedented detail using advanced imaging techniques. The high quantum yield and photostability of the JF549 dye make it an excellent candidate for super-resolution microscopy methods like stochastic optical reconstruction microscopy (STORM) and single-particle tracking (SPT). tocris.comrndsystems.com These techniques overcome the diffraction limit of conventional light microscopy, enabling the visualization of nanoscale structures and dynamics.

For instance, amphiphilic block copolymers labeled with this compound can be observed as they self-assemble in aqueous solution to form micelles or other nanoparticles. nih.gov By tracking the fluorescence of individual polymer chains or entire nanoparticles, researchers can gain insights into the kinetics of assembly, the final morphology of the resulting nanostructures, and their stability over time. Single-particle tracking studies, for example, can reveal the diffusion dynamics of individual polymer nanoparticles, providing information about their size, shape, and interactions with the surrounding medium. nsf.gov

Future Research Directions and Methodological Innovations

Rational Design and Synthesis of Next-Generation JF549 Derivatives

The foundational design of JF549, which involves replacing the N,N-dimethylamino groups of traditional rhodamines with four-membered azetidine (B1206935) rings, dramatically improves quantum efficiency and photostability. nih.govnih.gov This modification reduces non-radiative decay pathways, resulting in a brighter, more robust fluorophore. nih.gov Future work is focused on the rational, fine-tuned modulation of the JF549 scaffold to create a palette of dyes with precisely tailored properties for specific applications. nih.govbiorxiv.org

One promising strategy involves exploring various substitution patterns on the azetidine rings of the JF549 structure. nih.govbiorxiv.org Researchers have shown that incorporating 3-substituted azetidine groups allows for the precise tuning of spectral and chemical properties, including absorption and emission wavelengths (λabs/λem) and the equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form. nih.gov This approach has led to the development of new dyes like JF525, which is better suited for excitation with common blue-green lasers. nih.govbiorxiv.org

Another avenue of research is the modification of the core xanthene structure. By replacing the xanthene oxygen with other atoms, researchers have synthesized carborhodamine and silicon-rhodamine (Si-rhodamine) analogs of JF549, such as JF608 and JF646, respectively. nih.govbiorxiv.org These modifications result in substantial red-shifts in the excitation and emission spectra, making these derivatives ideal for deep-tissue and multi-color imaging experiments. nih.govjanelia.org Further derivatization, such as halogenation, can convert these bright fluorophores into efficient photosensitizers, like JF567, which is an iodinated version of JF549 useful for chromophore-assisted light inactivation (CALI) experiments. nih.gov

The synthesis of these next-generation dyes often relies on modern chemical strategies, such as palladium-catalyzed cross-coupling, which offers greater flexibility and compatibility with diverse functional groups compared to traditional condensation methods. nih.govnih.gov This enables the creation of a wide array of derivatives with unique functionalities.

Table 1: Comparison of JF549 and Its Derivatives

| Compound | Key Structural Modification | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M-1cm-1) | Key Application |

|---|---|---|---|---|---|---|

| Tetramethylrhodamine (B1193902) (TMR) | N,N-dimethylamino groups | 555 | 580 | 0.41 | - | Benchmark Dye |

| JF549 | Azetidine rings | 549 | 571 | 0.88 | 101,000 | High-resolution live-cell imaging bio-techne.com |

| JF525 | 3-substituted azetidine | 525 | 548 | 0.91 | 93,000 | Imaging with 514-532 nm excitation nih.gov |

| JF608 | Carbon-substituted xanthene | 608 | 631 | 0.67 | 99,000 | Red-shifted imaging nih.gov |

| JF646 | Silicon-substituted xanthene | 646 | 664 | 0.54 | - | Far-red and deep-tissue imaging nih.govjanelia.org |

| PA-JF549 | Spirocyclic diazoketone | 551 | 570 | 0.80 | 98,300 | Photoactivation and single-particle tracking biorxiv.org |

| JF567 | Iodinated xanthene | 567 | 582 | 0.17 | 120,000 | Photosensitizer for CALI nih.gov |

Data sourced from multiple references. nih.govnih.govnih.govbio-techne.combiorxiv.org

Integration with Emerging Multi-Omics and High-Throughput Screening Platforms

The exceptional brightness, photostability, and cell permeability of JF549 and its derivatives make them highly suitable for high-throughput screening (HTS) and multi-omics applications. nih.govnih.gov Fluorescence-based assays are a cornerstone of HTS because of their high sensitivity, speed, and versatility. nih.gov JF549 can be used to generate robust signals in automated microscopy and plate reader-based assays for drug discovery and functional genomics. uwm.edudoi.org

In the context of multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological systems, fluorescent probes are critical. arxiv.org For instance, JF549 can be used for targeted protein imaging and quantification within a cell population that is simultaneously being analyzed by other omics technologies. nih.gov This allows for the correlation of protein localization and abundance with changes in gene expression or metabolite levels. A key area of development is the creation of fluorogenic probes based on the JF549 scaffold, which only become fluorescent upon binding to a specific target or in a particular cellular environment. nih.gov This property is highly advantageous for HTS as it minimizes wash steps and reduces background noise, leading to a better signal-to-noise ratio.

Future innovations will likely involve the development of JF549-based biosensors for specific metabolites or enzymatic activities, enabling their integration into HTS platforms for metabolic profiling and inhibitor screening. nih.gov The combination of HTS with advanced microscopy, powered by dyes like JF549, allows for multi-parametric analysis, where cellular morphology, protein localization, and signaling events can be quantified simultaneously across thousands of samples, providing rich datasets for systems biology. uwm.edunih.gov

Strategies for Enhanced Photostability and Deep-Tissue Imaging Capabilities

While JF549 already possesses superior photostability compared to its predecessors like tetramethylrhodamine (TMR), advanced imaging techniques such as single-molecule tracking and super-resolution microscopy continuously demand more robust probes. nih.govresearchgate.net One successful strategy has been the development of photoactivatable (PA) derivatives, such as PA-JF549. biorxiv.orgbiorxiv.org These compounds are initially non-fluorescent and can be "switched on" with a brief pulse of light at a specific wavelength. biorxiv.org This allows for the controlled visualization of a small subset of molecules, improving single-particle tracking and localization microscopy by increasing the number of tracks that can be followed and enhancing localization precision. biorxiv.org

For deep-tissue imaging in complex biological samples like organoids or whole animals, light scattering and absorption by endogenous molecules are major challenges. tocris.com The primary strategy to overcome this is to use fluorophores that are excited by and emit light in the far-red or near-infrared region of the spectrum, where biological tissues are more transparent. nih.gov The rational design approach has led to red-shifted analogs like JF646, which is ideal for deep imaging with minimal background fluorescence. biorxiv.orgjanelia.org Further enhancements in this area could involve the development of JF549 derivatives compatible with two-photon excitation microscopy. Two-photon microscopy uses lower-energy, longer-wavelength infrared light for excitation, which penetrates deeper into scattering tissue with less phototoxicity. researchgate.net The improved brightness of JF549 under two-photon excitation has been noted, and designing next-generation dyes with even larger two-photon absorption cross-sections is a key research goal. researchgate.net

Expansion of Conjugation Chemistries Beyond Thiol Reactivity

The maleimide (B117702) group of JF549, Maleimide TFA reacts specifically with thiol (sulfhydryl) groups found on cysteine residues in proteins. bio-techne.com While this is a widely used bioconjugation method, the resulting thioether linkage can be unstable, particularly in the in vivo environment where it can undergo a retro-Michael reaction or exchange with other thiols like glutathione. nih.gov To address this and expand the toolkit for labeling biomolecules, research is focused on equipping the JF549 fluorophore with alternative reactive handles.

These alternative chemistries provide more stable linkages and offer the ability to label different functional groups on target proteins or other biomolecules. Key developments include:

NHS Esters: N-hydroxysuccinimide (NHS) esters react efficiently with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds. tocris.com This provides a common alternative to thiol-maleimide chemistry.

Click Chemistry: Bioorthogonal "click" reactions represent a major advancement. For example, JF549-Tetrazine can be used for copper-free click chemistry, reacting rapidly and specifically with strained alkenes or alkynes that can be genetically incorporated into a protein of interest. tocris.com This method offers exceptional specificity and reaction speed in complex biological environments. The thiol-yne reaction is another emerging metal-free click reaction being explored for bioconjugation. researchgate.net

The development of a suite of JF549 probes with diverse reactive groups will allow researchers to choose the optimal labeling strategy for their specific biological question, enabling multi-target labeling and the construction of more complex and stable bioconjugates.

Table 2: Comparison of Conjugation Chemistries for JF549

| Reactive Group | Target Functional Group | Resulting Linkage | Key Advantages |

|---|---|---|---|

| Maleimide | Thiol (e.g., Cysteine) | Thioether | High selectivity for cysteines. bio-techne.comnih.gov |

| NHS Ester | Primary Amine (e.g., Lysine) | Amide Bond | Forms highly stable bonds; targets abundant residues. tocris.com |

| Tetrazine | Strained Alkenes/Alkynes (e.g., TCO, Norbornene) | Dihydropyridazine | Bioorthogonal, extremely fast, copper-free "click" reaction. tocris.com |

Development of Genetically Encodable and Site-Specific Fluorescent Labels

The ultimate goal for many imaging experiments is to label a specific protein at a precise location with a bright, photostable fluorophore. This is achieved by combining the specificity of genetic encoding with the superior photophysical properties of synthetic dyes like JF549. nih.govresearchgate.net Self-labeling protein tags, such as HaloTag and SNAP-tag, are enzymes engineered to form a rapid, specific, and covalent bond with a synthetic ligand. nih.govresearchgate.net

Researchers have synthesized JF549 derivatives attached to the appropriate ligand (a chloroalkane for HaloTag or a benzylguanine for SNAP-tag). nih.govresearchgate.net These cell-permeable ligands can be added to live cells expressing a protein of interest fused to the self-labeling tag. nih.gov The result is a specifically labeled fusion protein that is significantly brighter and more photostable than a corresponding fluorescent protein (like GFP), enabling advanced imaging applications such as single-molecule tracking in living cells and super-resolution microscopy (dSTORM). nih.govresearchgate.netnih.gov

Future directions in this area aim to expand the repertoire of self-labeling tags and their cognate ligands. Another powerful strategy for site-specific labeling involves the use of unnatural amino acids (UAA). A UAA with a unique reactive handle (e.g., an alkyne or an azide) can be incorporated into a protein at a specific site using genetic code expansion. A JF549 dye with a complementary "click" chemistry group (like a tetrazine) can then be used to label the protein with high precision. tocris.com This approach has been used to label living primary neurons and offers unparalleled control over the labeling site. tocris.com Continued development in these areas will provide researchers with increasingly sophisticated tools to visualize and quantify protein function in living systems with single-molecule resolution.

Q & A

Basic Research Questions

Q. What protocols are recommended for conjugating JF549, Maleimide TFA to cysteine-containing proteins?

- Methodological Answer :

- Step 1 : Prepare a 50 mM stock solution of this compound in anhydrous DMSO to ensure solubility and reactivity .

- Step 2 : Reduce disulfide bonds in the target protein using 1 mM Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) in 50 mM Tris-HCl buffer (pH 7.5) to expose free thiol groups .

- Step 3 : Mix the protein with this compound at a molar ratio of 1:5–1:10 (protein:dye) to maximize labeling efficiency while minimizing aggregation. Incubate at 4°C for 2–4 hours .

- Step 4 : Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye.

- Key Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Buffer | 50 mM Tris-HCl, pH 7.5 | |

| TCEP | 1 mM | |

| Incubation | 4°C, 2–4 hours |

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the maleimide group .

- Reconstitute in anhydrous DMSO (not water) to avoid degradation. Aliquot and store at -80°C for long-term use; avoid freeze-thaw cycles .

- Critical Note : Exposure to moisture or light can reduce reactivity. Verify dye integrity via UV-Vis spectroscopy (λab(max) = 549 nm) before use .

Q. How can researchers determine labeling efficiency and dye-to-protein ratio?

- Methodological Answer :

- Absorbance Method : Measure absorbance at 549 nm (dye) and 280 nm (protein). Correct for dye contribution at 280 nm using the formula:

Where = correction factor for dye absorbance at 280 nm (provided in product specifications) .

- MALDI-TOF/MS : Compare the mass shift between labeled and unlabeled protein to confirm stoichiometry .

Advanced Research Questions

Q. What mechanisms contribute to fluorescence quenching of this compound in complex biological environments?

- Methodological Answer :

- Potential Causes :

- Solvent Polarity : JF549 exhibits solvatochromic effects; polar solvents (e.g., water) may reduce quantum yield .

- pH Sensitivity : Fluorescence intensity decreases in acidic environments (pH < 6.0) due to protonation of the dye .

- Local Environment Interactions : Hydrophobic pockets or protein aggregation can alter emission spectra .

- Mitigation Strategies :

- Use inert buffers (e.g., Tris-HCl) and avoid detergents that alter local polarity.

- Optimize labeling sites via site-directed mutagenesis to position the dye in solvent-exposed regions .

Q. How can researchers troubleshoot low conjugation yields in JF549 labeling experiments?

- Methodological Answer :

- Diagnostic Workflow :

Verify Thiol Availability : Use Ellman’s assay to confirm free cysteine residues post-TCEP reduction .

Assess Dye Reactivity : Test dye activity via a control reaction with a small thiol (e.g., β-mercaptoethanol).

Optimize Reaction Time : Extend incubation to 6–8 hours for low-abundance targets.

- Common Pitfalls :

| Issue | Solution | Reference |

|---|---|---|

| Dye precipitation | Use fresh DMSO and filter dye stock | |

| Protein aggregation | Reduce dye:protein ratio or add stabilizing agents (e.g., BSA) |

Q. How do researchers cross-validate JF549 labeling data with orthogonal fluorescent probes?

- Methodological Answer :

- Dual-Labeling Experiments : Co-stain with a spectrally distinct dye (e.g., Alexa Fluor 488) and use confocal microscopy to confirm colocalization .

- FRET Validation : Pair JF549 with a compatible acceptor dye (e.g., Cy5) and measure Förster resonance energy transfer (FRET) efficiency to probe proximity .

- Quantitative Comparison :

| Parameter | JF549 | Alexa Fluor 488 |

|---|---|---|

| λab(max) | 549 nm | 495 nm |

| λem(max) | 571 nm | 519 nm |

| Photostability | Moderate | High |

| Based on |

Q. What experimental designs are recommended for studying JF549 photostability under varying illumination conditions?

- Methodological Answer :

- Setup : Use a fluorescence microscope with controlled excitation intensity (e.g., 10–100% LED power) and time-lapse imaging.

- Analysis : Quantify fluorescence decay over time using:

Where = fluorescence at time , = initial fluorescence.

- Key Variables :

| Variable | Impact | Reference |

|---|---|---|

| Oxygen Scavengers | Improve photostability | |

| Mounting Media | Reduce photobleaching (e.g., ProLong Diamond) |

Data Contradiction Analysis

Q. How should researchers address discrepancies in fluorescence intensity across replicate experiments?

- Methodological Answer :

- Systematic Review :

Buffer Compatibility : Ensure consistent pH (7.5) and ionic strength; Tris-HCl is preferred over phosphate buffers .

Dye Batch Variability : Compare COA (Certificate of Analysis) for purity (>98%) and absorbance spectra .

Instrument Calibration : Normalize detector settings (e.g., gain, exposure time) across replicates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.